REACTION_CXSMILES
|
[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]1[CH2:17][CH2:16][N:15](CC2C=CC=CC=2)[CH2:14][CH2:13]1)(=[O:4])=[O:3].CO.Cl>[Pd].CCOC(C)=O>[CH3:1][S:2]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1)(=[O:3])=[O:4]
|
Name
|
|
Quantity
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42 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)NC1=C(C=CC=C1)N1CCN(CC1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
25 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
To a round-bottomed flask equipped
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Type
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TEMPERATURE
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Details
|
After heating
|
Type
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TEMPERATURE
|
Details
|
at reflux for 2 h
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Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered through Celite®
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with NaHCO3
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a light yellow solid
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)NC1=C(C=CC=C1)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |